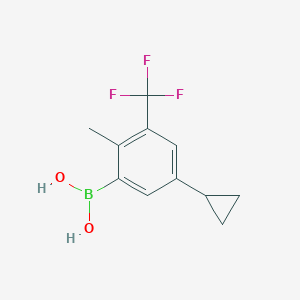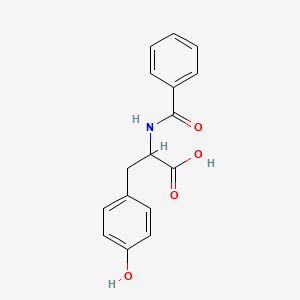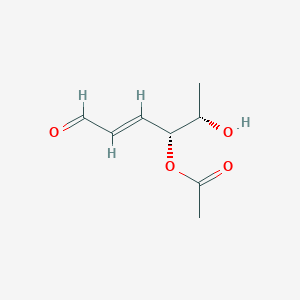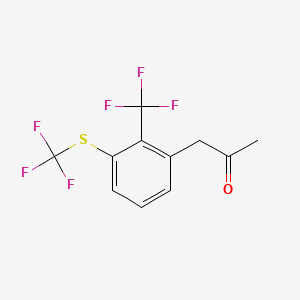
1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, with a propan-2-one moiety
Vorbereitungsmethoden
One common method involves the visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone . This reaction can be carried out under photoredox catalyst-free conditions, utilizing electron donor-acceptor (EDA) complexes formed between arylthiolate anions and trifluoromethyl phenyl sulfone .
Analyse Chemischer Reaktionen
1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and trifluoromethylthio groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylthio groups. These groups can form strong interactions with proteins and enzymes, affecting their activity and function. The compound can also participate in electron transfer reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, which can affect its reactivity and interactions.
1-(2-(Trifluoromethylthio)phenyl)propan-2-one: Lacks the additional trifluoromethyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of trifluoromethyl and trifluoromethylthio groups, which provide distinct chemical reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C11H8F6OS |
|---|---|
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
1-[2-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6OS/c1-6(18)5-7-3-2-4-8(19-11(15,16)17)9(7)10(12,13)14/h2-4H,5H2,1H3 |
InChI-Schlüssel |
WMHYERTUXFGYAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate](/img/structure/B14071857.png)


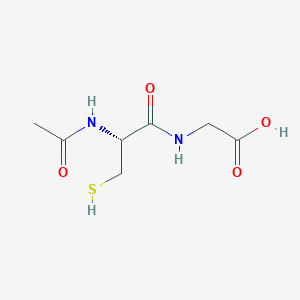
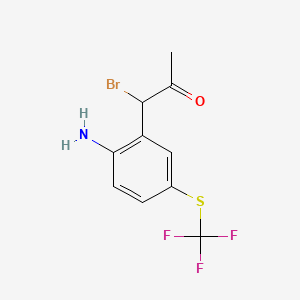
![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)
